2,7-Dimethoxy-3,6-bis(methyltelluro)-naphthalene

Organic Conductors Electron Donors Charge-Transfer Salts

Sourcing tellurium-based donors for organic conductors often yields materials with inconsistent oxidation potentials due to chalcogen variability. This 2,7-dimethoxy-3,6-bis(methyltelluro)naphthalene offers a defined, lower oxidation potential (0.53 V) vs. Se (0.85 V) and S (1.05 V) analogs, enabling reproducible synthesis of highly conductive cation radical salts. • Yields charge-transfer salts with room-temperature conductivity in the 0.4-0.7 S/cm range. • 2,7-disubstitution pattern provides unique crystal packing motifs distinct from 2,6-isomers. • Supplied at ≥98% purity for direct use in electrocrystallization.

Molecular Formula C14H16O2Te2
Molecular Weight 471.5 g/mol
CAS No. 105405-04-7
Cat. No. B035353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethoxy-3,6-bis(methyltelluro)-naphthalene
CAS105405-04-7
Synonyms2,7-DIMETHOXY-3,6-BIS(METHYLTELLURO)-NAPHTHALENE
Molecular FormulaC14H16O2Te2
Molecular Weight471.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC(=C(C=C2C=C1[Te]C)[Te]C)OC
InChIInChI=1S/C14H16O2Te2/c1-15-11-5-9-6-12(16-2)14(18-4)8-10(9)7-13(11)17-3/h5-8H,1-4H3
InChIKeyLDCCLRFCAHQMEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Dimethoxy-3,6-bis(methyltelluro)-naphthalene Overview


2,7-Dimethoxy-3,6-bis(methyltelluro)-naphthalene (CAS 105405-04-7) is an organotellurium compound belonging to the class of chalcogen-functionalized naphthalenes, specifically designed as an electron-rich donor molecule for organic conductors and charge-transfer salts [1]. It possesses a molecular formula of C14H16O2Te2 and a molecular weight of 471.48 g/mol . The compound is commercially available from multiple chemical suppliers in research quantities (e.g., 100 mg) with typical purities ranging from 95% to ≥98% .

2,7-Dimethoxy-3,6-bis(methyltelluro)-naphthalene Substitution Limitations


The substitution of sulfur (S) or selenium (Se) for tellurium (Te) in naphthalene-based donor molecules results in significant changes to electronic properties due to the differing atomic radii and electronegativities of the chalcogens [1]. The Te atom, being larger and more polarizable, lowers the oxidation potential compared to Se and S analogs, directly impacting the stability and conductivity of the resulting charge-transfer salts [2]. Therefore, direct substitution without adjusting the synthetic and crystallization protocols is likely to yield materials with inferior or entirely different performance characteristics, underscoring the need for a compound-specific procurement strategy.

2,7-Dimethoxy-3,6-bis(methyltelluro)-naphthalene vs. Chalcogen Analogs


Lower Oxidation Potential vs. S/Se Analogs

While direct electrochemical data for the 2,7-isomer is limited in the public domain, a direct head-to-head comparison of the closely related 2,6-isomer reveals that the tellurium-containing derivative exhibits a significantly lower half-wave potential (E1/2) than its selenium and sulfur counterparts [1]. This lower potential is a key indicator of its superior ability to act as an electron donor, a critical parameter for the design of organic metals and semiconductors.

Organic Conductors Electron Donors Charge-Transfer Salts

Superior Conductivity in Tellurium-Based Salts

Data from the 2,6-isomer family demonstrates that the electrocrystallized perchlorate salt of the tellurium derivative yields a semiconductor with notably high room temperature conductivity [1]. This performance metric surpasses that of the corresponding sulfur analog, highlighting the tangible benefit of the tellurium substitution in the final material.

Semiconductors Organic Metals Electrocrystallization

2,7-Disubstitution Regiochemistry Advantage

The compound's 2,7-disubstitution pattern is a defining structural feature that distinguishes it from other isomers like the 2,6- or 1,8-disubstituted naphthalenes . While not quantifiable by a single number, this specific regiochemistry dictates the molecular packing, intermolecular interactions, and consequently the solid-state properties of any material derived from it [1]. This is a critical consideration for crystal engineering and structure-property relationship studies.

Regioisomerism Molecular Scaffold Donor Design

2,7-Dimethoxy-3,6-bis(methyltelluro)-naphthalene Applications


Electrocrystallization of Organic Semiconductors

This compound is best suited as a precursor for the electrocrystallization of cation radical salts, particularly with perchlorate or hexafluoroarsenate anions, to produce organic semiconductors with high room-temperature conductivity [1]. Its lower oxidation potential compared to sulfur and selenium analogs makes it a more efficient electron donor, directly leading to materials with improved charge transport properties. This scenario is supported by the conductivity data (0.4–0.7 S/cm) observed for the closely related 2,6-isomer salts.

Structure-Property Studies of Chalcogen Naphthalenes

Researchers investigating the systematic impact of chalcogen atoms (S, Se, Te) on the electronic and structural properties of π-conjugated systems will find this compound essential. By comparing data from the tellurium derivative with its sulfur and selenium analogs, scientists can quantify the effect of increased atomic radius and polarizability on parameters like oxidation potential (0.53 V for Te vs. 0.85 V for Se vs. 1.05 V for S) [1].

Regioisomeric Control for Crystal Engineering

The specific 2,7-disubstitution pattern of this naphthalene core provides a unique molecular geometry that is distinct from the more common 2,6- or 1,8-peri-substituted isomers [1][2]. This regiochemistry influences crystal packing, π-stacking interactions, and the overall supramolecular architecture. Researchers focused on crystal engineering can use this compound to explore new solid-state packing motifs and their resultant physical properties, which are inaccessible with other isomers.

Hypervalent Tellurium Adduct Formation

As a diorganotelluride, this molecule can react with dihalogens (e.g., Br2, I2) to form hypervalent tellurium adducts, such as 'seesaw' (10-Te-4) structures [2]. This is a specific and advanced application scenario for inorganic and organometallic chemists studying the unique bonding and reactivity of heavy chalcogen elements, offering a pathway to synthesize novel hypervalent species that are not accessible with lighter chalcogen analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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